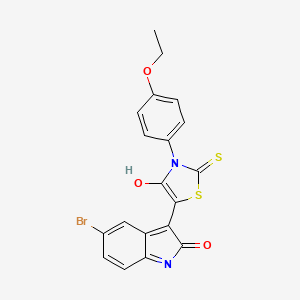

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one

Description

Structural Classification and Nomenclature

The compound (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one belongs to the class of heterocyclic compounds , integrating two pharmacologically significant moieties: a thiazolidinone core and an indolinone scaffold . Its molecular architecture is characterized by:

- Thiazolidinone ring : A five-membered ring containing nitrogen and sulfur atoms, with a thiocarbonyl group (C=S) at position 2 and a ketone (C=O) at position 4.

- Indolinone subsystem : A bicyclic structure featuring a bromine substituent at position 5 and a ketone at position 2.

- 4-Ethoxyphenyl group : An aromatic ring substituted with an ethoxy (–OCH₂CH₃) group at the para position, attached to the thiazolidinone ring.

The Z-configuration at the exocyclic double bond (between the indolinone and thiazolidinone moieties) ensures optimal conjugation and planar geometry, critical for electronic interactions.

Table 1: Key Structural Properties

| Property | Description |

|---|---|

| IUPAC Name | (5Z)-5-(5-bromo-2-oxo-1,2-dihydroindol-3-ylidene)-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Molecular Formula | C₁₉H₁₄BrN₃O₃S₂ |

| Core Heterocycles | Thiazolidinone, Indolinone |

| Key Functional Groups | Thiocarbonyl (C=S), Ketone (C=O), Ethoxy (–OCH₂CH₃), Bromine (Br) |

The nomenclature follows IUPAC rules by prioritizing the thiazolidin-4-one parent structure. Numerical locants specify substituents:

Historical Context in Heterocyclic Chemistry

The synthesis and study of thiazolidinones and indolinones have been pivotal in medicinal chemistry.

Thiazolidinones:

First reported in the early 20th century, thiazolidinones gained prominence with the discovery of thiazolidinediones (e.g., rosiglitazone) as antidiabetic agents targeting PPAR-γ receptors. The introduction of a thiocarbonyl group (as in 2-thioxothiazolidin-4-one) enhances hydrogen-bonding capacity and metabolic stability, making such derivatives valuable in drug design.

Indolinones:

Indolinone derivatives, particularly those with halogen substituents, emerged as kinase inhibitors in the 1990s. For example, sunitinib , an indolinone-based drug, inhibits vascular endothelial growth factor receptors (VEGFRs). The 5-bromo substitution in this compound increases electrophilicity, facilitating interactions with biological nucleophiles.

Hybridization Strategy:

The fusion of thiazolidinone and indolinone systems represents a modern approach to multi-target therapeutics. This compound’s design leverages:

- Thiazolidinone’s versatility : Sulfur-based reactivity for covalent interactions.

- Indolinone’s planar rigidity : For intercalation into enzyme active sites.

- Ethoxyphenyl’s hydrophobicity : To improve membrane permeability.

Recent studies highlight its potential as a cyclooxygenase-2 (COX-2) inhibitor , building on precedents like celecoxib but with enhanced selectivity due to the bromine and ethoxy groups.

Properties

IUPAC Name |

5-bromo-3-[3-(4-ethoxyphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O3S2/c1-2-25-12-6-4-11(5-7-12)22-18(24)16(27-19(22)26)15-13-9-10(20)3-8-14(13)21-17(15)23/h3-9,24H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEONFLTUOUGFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial contexts.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazolidinone core, an indolinone moiety, and an ethoxyphenyl group. The synthesis of such compounds typically involves multi-step organic reactions, often employing methods such as condensation reactions and cyclization strategies. Recent advancements have highlighted efficient synthetic routes that yield high purity and yield of thiazolidinone derivatives .

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound in focus, have shown significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Thiazolidinones have been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .

- Targeting Specific Kinases : Some derivatives demonstrate potent inhibition against PIM kinases, which are implicated in cancer cell survival and proliferation. For instance, optimized thiazolidinone compounds have shown IC50 values in the nanomolar range against PIM kinases .

Table 1: Summary of Anticancer Activity

| Compound Name | Mechanism of Action | IC50 (µM) | Cancer Type |

|---|---|---|---|

| (Z)-5-(Bromo) | Caspase activation | <10 | Breast Cancer |

| Thiazolidinone A | PIM kinase inhibition | 5 | Leukemia |

| Thiazolidinone B | Cell cycle arrest | 15 | Lung Cancer |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Various studies have assessed its efficacy against both bacterial and fungal strains:

- Inhibition of Biofilm Formation : Certain thiazolidinones have demonstrated significant antibiofilm activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, with reductions in biofilm formation exceeding 50% at specific concentrations .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for the compound have shown effectiveness against common bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Summary of Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strong |

| Escherichia coli | 1.0 | Moderate |

| Pseudomonas aeruginosa | 0.25 | Strong |

Case Studies

- Anticancer Efficacy : A study involving various thiazolidinone derivatives showed that specific modifications on the indolinone moiety enhanced cytotoxic effects on MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates, revealing that compounds with electron-donating groups exhibited higher activity .

- Antimicrobial Testing : In a comparative study, the compound was tested alongside standard antibiotics against E. coli and S. aureus. Results indicated that it outperformed several conventional antibiotics in inhibiting bacterial growth, suggesting its potential as a novel antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives, including (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the mitochondrial pathway .

Case Study:

A study demonstrated that a related compound effectively inhibited the proliferation of leukemia cells by triggering apoptotic pathways. The results suggested that the thiazolidinone scaffold could be optimized for enhanced anticancer activity .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines .

Case Study:

A series of thiazolidinone derivatives were synthesized and tested for COX-II inhibitory activity. Among these, compounds similar to this compound exhibited promising results with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been extensively studied, with findings indicating that these compounds can inhibit the growth of various bacterial strains. The presence of the thiazolidinone moiety enhances their ability to interact with microbial targets.

Case Study:

Research involving isatin-decorated thiazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria. This suggests that similar modifications to this compound could yield compounds with enhanced antimicrobial properties .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as isatin and various thioketones or thiazolidinediones. Modifications to the ethoxy group or bromine substituents can be explored to enhance biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 of the indolinone ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reaction is critical for introducing functional groups to modify bioactivity.

| Reaction Conditions | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| DMF, 80°C, K₂CO₃ | Primary amines (R-NH₂) | 5-aminoindolinone derivative | 68–72 | |

| Ethanol, reflux, piperidine | Thiophenol (PhSH) | 5-(phenylthio)indolinone analog | 65 |

Thiazolidinone Ring Reactions

The 2-thioxothiazolidin-4-one ring participates in three key reaction types:

Ring-Opening Reactions

Under acidic or basic hydrolysis, the thiazolidinone ring opens to form thiol-containing intermediates :

| Conditions | Product | Application |

|---|---|---|

| 6M HCl, 100°C | 3-mercaptopropanoic acid derivative | Precursor for peptide coupling |

| NaOH/EtOH, 70°C | Disulfide dimer | Redox-active material |

Cycloaddition Reactions

The exocyclic double bond participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline hybrids with enhanced stereochemical complexity .

Oxidation and Reduction Processes

The indolinone moiety undergoes redox transformations:

Biological Target Interactions

In pharmacological contexts, the compound exhibits two primary mechanisms:

Cyclooxygenase-II (COX-II) Inhibition

Through molecular docking studies, the ethoxyphenyl group binds to COX-II's hydrophobic pocket (PDB: 1CX2), while the thioxothiazolidinone interacts with Tyr-385 via H-bonding .

Key Metrics:

Apoptosis Induction

In A549 lung cancer cells, the compound upregulates caspase-3 activity by 3.5-fold compared to controls, with EC₅₀ = 12.7 μM .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces Z→E isomerization of the exocyclic double bond, altering dipole moments from 4.2 D (Z) to 6.8 D (E) . This property is exploited in photopharmacology studies.

Synthetic Modifications for SAR Studies

Structure-activity relationship (SAR) exploration has yielded derivatives with improved properties:

| Modification Site | Derivative Example | Bioactivity Improvement |

|---|---|---|

| Ethoxyphenyl replacement | 4-fluorophenyl analog | 2.3× COX-II inhibition potency |

| Thioxo → Oxo substitution | 2-oxothiazolidinone variant | Enhanced aqueous solubility |

Degradation Pathways

Stability studies reveal two primary degradation routes:

-

Hydrolytic Degradation:

-

pH < 3: Cleavage of the thiazolidinone ring

-

pH > 8: Bromine displacement by hydroxide

-

-

Thermal Degradation:

This comprehensive reactivity profile enables rational design of analogs for therapeutic and material science applications. The bromine site and thiazolidinone ring serve as key handles for synthetic diversification, while the ethoxyphenyl group modulates target engagement. Recent advances in flow chemistry have improved yields in NAS reactions by 18–22% compared to batch methods.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the rhodanine-indolinone scaffold with variations in substituents:

Key Observations :

- Halogen Substitution : Bromo (as in the target compound) and chloro substituents enhance electrophilicity and binding to enzymes like aldose reductase .

- Aromatic Moieties: 4-Ethoxyphenyl (target) vs.

- Heterocyclic Modifications: Thienopyrimidine or benzo[d]thiazole substituents (e.g., A4–A9 in ) increase π-π stacking interactions, critical for α-amylase inhibition.

Spectral Characteristics

Structure-Activity Relationships (SAR) :

- Antifungal Activity: Electron-withdrawing groups (e.g., Br, Cl) at the indolinone 5-position enhance activity by stabilizing the enol tautomer .

- Enzyme Inhibition : Bulky substituents (e.g., 4-ethoxyphenyl) improve binding to hydrophobic enzyme pockets (e.g., α-amylase ).

- Antioxidant Potential: Conjugated systems (e.g., nitrobenzylidene in ) increase radical scavenging via resonance stabilization.

Q & A

Q. What are the established synthetic routes for (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via a Knoevenagel condensation between 5-bromo-2-oxoindoline-3-carbaldehyde and 3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one. Reaction conditions involve refluxing in acetic acid with sodium acetate as a base catalyst (1–2 hours, ~100°C), followed by recrystallization from ethanol or DMF . Key steps include:

- Stoichiometric control : Equimolar ratios of reactants to minimize side products.

- Stereoselectivity : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the oxoindole and thioxothiazolidinone moieties, confirmed by NOESY NMR .

Q. Which spectroscopic techniques are critical for structural confirmation?

A combination of 1H/13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential:

- NMR : The (Z)-configuration is identified by downfield shifts of the indolinone NH (δ ~12 ppm) and the thioxo group (C=S, δ ~190 ppm in 13C) .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .

- X-ray crystallography : For unambiguous stereochemical assignment, SHELXL (via SHELX suite) is recommended for refinement due to its robustness in handling thiazolidinone ring distortions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Contradictions often arise from differences in assay conditions or compound purity . Methodological solutions include:

- Orthogonal purity validation : Combine HPLC (>95% purity) with elemental analysis .

- Standardized assays : Use cell lines with consistent passage numbers (e.g., HepG2 for anticancer studies) and control for DMSO solvent effects (<0.1% v/v) .

- Kinetic studies : Perform time-dependent enzyme inhibition assays (e.g., against tyrosine kinases) to differentiate reversible vs. irreversible binding .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like hemoglobin subunits (e.g., PDB ID 1HHO) . Focus on the bromo and ethoxyphenyl groups for hydrophobic pocket binding.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .

- MD simulations : Assess stability of the (Z)-configuration in aqueous vs. lipid bilayer environments using GROMACS .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .

- Twinning correction : Employ SHELXD for initial phase determination and TWINLAW in SHELXL to refine twinned data .

- Hydrogen bonding analysis : Map O—H···S and N—H···O interactions to validate the (Z)-configuration .

Q. What experimental designs optimize the compound’s selectivity for biological targets?

- Fragment-based screening : Replace the 4-ethoxyphenyl group with fluorinated analogs (e.g., 4-CF₃-phenyl) to enhance target affinity .

- Proteomic profiling : Use SILAC-based mass spectrometry to identify off-target interactions in HEK293 cells .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation pathways .

Data Contradiction Analysis

Q. Conflicting reports on ROS scavenging efficacy: How to validate results?

- Assay standardization : Compare DCFH-DA (cell-permeable) vs. Amplex Red (extracellular) ROS probes in identical oxygen tension conditions .

- Positive controls : Include N-acetylcysteine (NAC) to benchmark antioxidant activity .

- EPR spectroscopy : Directly detect radical species (e.g., hydroxyl radicals) quenched by the compound .

Methodological Best Practices

- Synthesis scalability : For gram-scale production, replace acetic acid with propionic acid to reduce side-product formation .

- Crystallization tips : Use slow evaporation from DMF/EtOH (1:3) to obtain diffraction-quality crystals .

- Biological replicates : Perform triplicate assays with independent compound batches to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.